molecular formula C9H7ClN2 B13042148 5-Chloro-1-phenyl-1H-imidazole

5-Chloro-1-phenyl-1H-imidazole

Cat. No.: B13042148
M. Wt: 178.62 g/mol
InChI Key: JRLDXPQGXKGIOX-UHFFFAOYSA-N
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Description

5-Chloro-1-phenyl-1H-imidazole is a substituted imidazole derivative of high interest in medicinal chemistry and organic synthesis research. As a versatile chemical building block, its structure serves as a privileged scaffold for the development of novel bioactive molecules. Researchers utilize this compound in the exploration of new therapeutic agents, leveraging the imidazole core which is commonly found in a wide range of pharmaceuticals. The compound is intended for research applications only and is not for human or veterinary use. Handling should be performed by qualified professionals in a well-ventilated laboratory environment, using appropriate personal protective equipment. For specific storage and handling information, please refer to the Safety Data Sheet (SDS).

Properties

Molecular Formula

C9H7ClN2

Molecular Weight

178.62 g/mol

IUPAC Name

5-chloro-1-phenylimidazole

InChI

InChI=1S/C9H7ClN2/c10-9-6-11-7-12(9)8-4-2-1-3-5-8/h1-7H

InChI Key

JRLDXPQGXKGIOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=NC=C2Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-phenyl-1H-imidazole can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired imidazole . Another method involves the cyclization of amine derivatives followed by elimination and aromatization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-phenyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.

    Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Activity

5-Chloro-1-phenyl-1H-imidazole and its derivatives have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis.

Case Study: Antibacterial Evaluation

In a study by Jain et al., several imidazole derivatives were synthesized and evaluated for their antibacterial activity using the cylinder wells diffusion method. The results indicated that certain derivatives showed significant antimicrobial potential compared to standard drugs like Norfloxacin.

Table 1: Antibacterial Activity of Imidazole Derivatives

CompoundBacterial StrainZone of Inhibition (mm)Reference Drug
1aS. aureus20Norfloxacin
1bE. coli22Norfloxacin
4hB. subtilis25Amikacin

This table summarizes the antibacterial activity of selected compounds, showcasing their effectiveness against specific bacteria .

Antihypertensive Properties

The antihypertensive potential of imidazole derivatives has also been investigated. For instance, Navarrete-Vazquez et al. synthesized several compounds and evaluated their effects on blood pressure in spontaneously hypertensive rats.

Case Study: Antihypertensive Activity

Table 2: Antihypertensive Effects of Imidazole Derivatives

CompoundEC50 (μM) with EndotheliumE max (%) with EndotheliumEC50 (μM) without EndotheliumE max (%) without Endothelium
67a369.37 ± 10.291.2 ± 1.18467.75 ± 73.675.6 ± 6.31
67b210.33 ± 11.375.14 ± 33.5574.85 ± 30.345.7 ± 15.4

These findings suggest that certain imidazole derivatives can significantly lower blood pressure, making them potential candidates for hypertension treatment .

Neuroprotective Effects

Research has also explored the neuroprotective effects of imidazole compounds in neurodegenerative diseases such as Alzheimer's disease (AD). The multitargeted imidazoles have shown promise as stabilizing agents for microtubules, which are crucial in preventing tau-mediated neurodegeneration.

Case Study: Neuroprotective Potential

A study highlighted the ability of certain imidazoles to inhibit cyclooxygenase (COX) enzymes and leukotriene pathways, which are implicated in AD pathology . These compounds provide a novel approach to treating neurodegeneration by targeting multiple pathways simultaneously.

Mechanism of Action

The mechanism of action of 5-Chloro-1-phenyl-1H-imidazole involves its interaction with specific molecular targets. For example, imidazoles are known to inhibit the enzyme cytochrome P450 14α-demethylase, which is involved in the biosynthesis of ergosterol in fungi . This inhibition disrupts the fungal cell membrane, leading to osmotic disruption or growth inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chloro-Substituted Imidazoles with Aryl Groups

5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde
  • Structure : Differs in the position of the phenyl group (position 2 vs. 1) and includes a formyl group at position 4.
  • Properties : The aldehyde moiety increases reactivity, enabling condensation reactions. Its melting point and spectral data (e.g., $ ^1H $-NMR shifts for aromatic protons) differ significantly due to the substituent arrangement .
  • Applications : Used as a building block for synthesizing Schiff bases or metal ligands.
5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine
  • Structure : Contains a 4-chlorophenyl group and two o-tolyl groups. The amine at position 2 introduces hydrogen-bonding capability.
  • Synthesis : Prepared via multicomponent reactions involving aldehydes and amines, differing from the target compound’s typical Ullmann or Suzuki coupling routes .
  • Applications : Explored in kinase inhibition studies due to its bulky substituents.

Variation in Substituents

1-Methyl-5-chloroimidazole nitrate
  • Structure : Replaces the phenyl group with a methyl group at position 1.
  • Properties : Lower molecular weight (153.56 g/mol vs. 190.64 g/mol for the target compound) reduces steric hindrance, enhancing solubility in polar solvents. The nitrate counterion improves crystallinity .
  • Applications : Primarily used in ionic liquid formulations or as a nitrating agent.
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole
  • Structure : Features a chloromethylphenyl group and nitro substituent.
  • Synthesis : Synthesized via chlorination of a benzyl alcohol precursor using SOCl₂, contrasting with the target compound’s palladium-catalyzed cross-coupling .
  • Thermal Stability : Melting point (120°C) is lower than the target compound’s due to the nitro group’s electron-withdrawing effect .

Benzimidazole Derivatives

N-((1H-Indol-1-yl)methyl)-2-(5-chloro-1H-benzo[d]imidazole-2-yl)aniline
  • Structure : Contains a benzimidazole core with a chloro substituent, fused to a benzene ring.
  • Spectroscopy : FTIR shows C-Cl stretching at 750 cm⁻¹, similar to the target compound’s C-Cl absorption .
  • Applications : Explored in anticancer research due to enhanced planar structure for DNA intercalation .

Physicochemical and Spectral Data Comparison

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features (IR, NMR) Reference
5-Chloro-1-phenyl-1H-imidazole 190.64 >200 (decomposes) $ ^1H $-NMR (CDCl₃): δ 7.45–7.76 (m, aromatic H)
5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde 206.62 159–160 IR: 1680 cm⁻¹ (C=O stretch); $ ^1H $-NMR: δ 9.85 (s, CHO)
1-Methyl-5-chloroimidazole nitrate 153.56 120–122 $ ^13C $-NMR: δ 124.5 (C-Cl); IR: 1380 cm⁻¹ (NO₃⁻)
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole 295.75 120 $ ^1H $-NMR: δ 4.62 (s, CH₂Cl); IR: 1520 cm⁻¹ (NO₂)

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